

Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone

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Compound of Interest

Compound Name: 4'-bromo-3-morpholinomethyl
benzophenone

Cat. No.: B1293297

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-bromo-3-morpholinomethyl benzophenone is a synthetic compound with a molecular structure that suggests potential applications in medicinal chemistry and drug development. Its benzophenone core is a common scaffold in pharmacologically active molecules, while the morpholine and bromophenyl moieties can influence its biological activity, metabolic stability, and pharmacokinetic properties. Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of this compound. This application note provides a detailed protocol for the analysis of **4'-bromo-3-morpholinomethyl benzophenone** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI), and discusses its characteristic fragmentation pattern.

Chemical Properties and Structure

- IUPAC Name: (4-bromophenyl)(3-(morpholin-4-ylmethyl)phenyl)methanone
- Molecular Formula: $C_{18}H_{18}BrNO_2$
- Molecular Weight: 360.25 g/mol
- Monoisotopic Mass: 359.0572 g/mol

Experimental Protocols

Sample Preparation

A stock solution of **4'-bromo-3-morpholinomethyl benzophenone** was prepared by dissolving 1 mg of the compound in 1 mL of methanol to a final concentration of 1 mg/mL. Working standards for calibration curves were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. For analysis in biological matrices such as plasma or serum, a protein precipitation extraction is recommended.

Protocol for Protein Precipitation:

- To 100 μ L of plasma or serum, add 300 μ L of acetonitrile containing an appropriate internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

Parameter	Value
LC System	
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Scan Mode	Multiple Reaction Monitoring (MRM)

Data Presentation

Mass Spectral Characteristics

In positive ESI mode, **4'-bromo-3-morpholinomethyl benzophenone** readily forms a protonated molecule $[M+H]^+$ at m/z 360.0650 and 362.0630, reflecting the isotopic distribution of bromine (^{79}Br and ^{81}Br)[2]. Collision-induced dissociation (CID) of the precursor ion yields several characteristic product ions. The fragmentation of benzophenones often involves

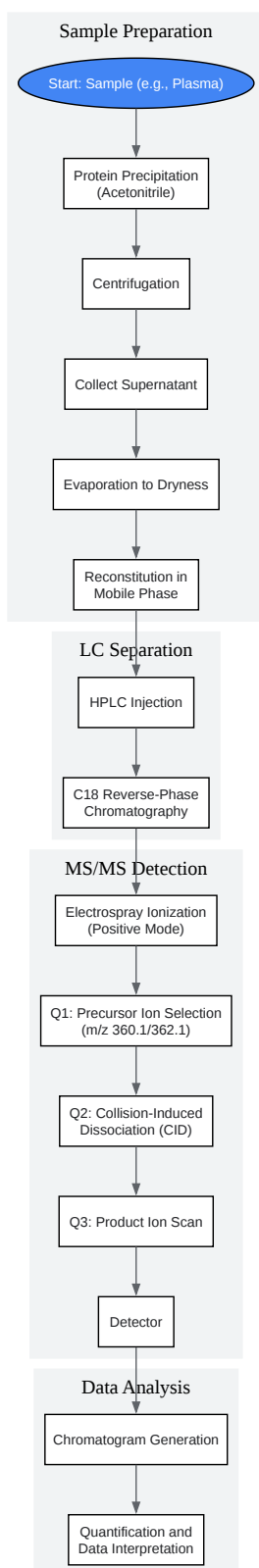
cleavage at the carbonyl group[3][4]. For compounds containing a morpholine ring, fragmentation of the morpholine moiety is also common[5][6].

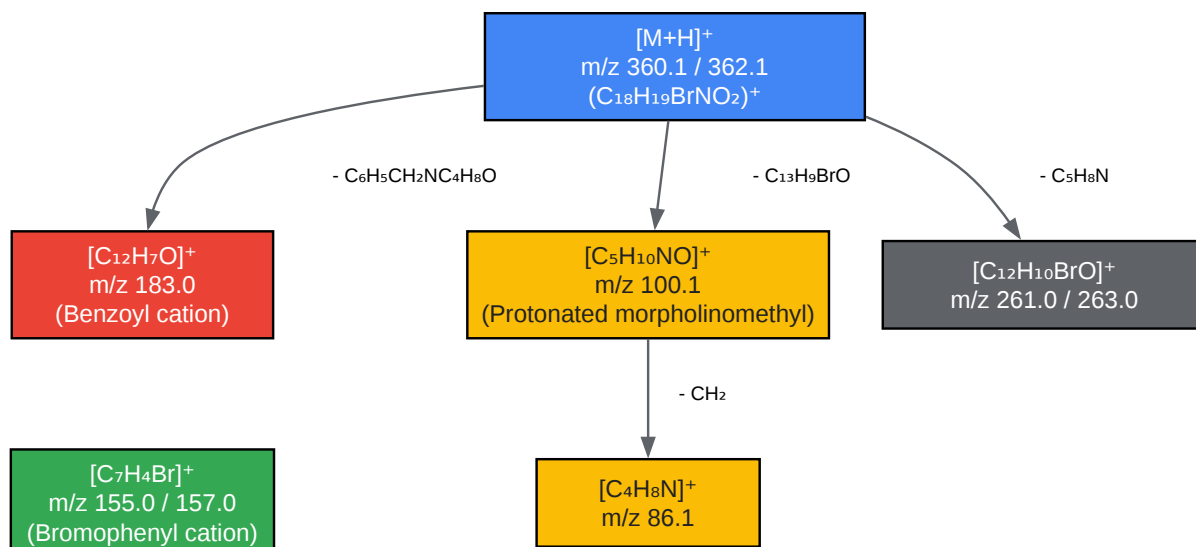
Table 2: Predicted MRM Transitions and Fragmentation Data

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Fragment Structure/Loss	Collision Energy (eV)
360.1 / 362.1	261.0 / 263.0	$[M+H - C_5H_{10}NO]^+$ (Loss of morpholinomethyl radical)	25
360.1 / 362.1	183.0	$[C_{12}H_7O]^+$ (Benzoyl cation)	35
360.1 / 362.1	155.0 / 157.0	$[C_7H_4Br]^+$ (Bromophenyl cation)	40
360.1 / 362.1	100.1	$[C_5H_{10}NO]^+$ (Protonated morpholinomethyl)	20
360.1 / 362.1	86.1	$[C_4H_8N]^+$ (Fragment from morpholine ring)	30

Note: The presence of bromine results in isotopic pairs for fragments containing the bromophenyl group.

Mandatory Visualization





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